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Abstract
Dimethyl Pentadecanedioate (DMPD), the dimethyl ester of pentadecanedioic acid, is a long-

chain dicarboxylic acid ester. While not a classically recognized top-note fragrance ingredient,

its chemical structure and physical properties suggest potential applications within the

fragrance and flavor industry, primarily as a fixative, modifier, or a component of base notes.

This technical guide provides a comprehensive overview of the known properties of Dimethyl
Pentadecanedioate, outlines detailed experimental protocols for its sensory and analytical

evaluation, and explores its potential roles in fragrance and flavor formulations. Due to the

limited publicly available data on its direct application, this guide focuses on the methodologies

required to characterize and validate its use, treating DMPD as a novel ingredient for

investigation.

Introduction
The fragrance and flavor industry is in constant pursuit of novel molecules that can provide

unique sensory experiences, improve product stability, and offer cost-effective solutions.

Esters, as a class of organic compounds, are fundamental to this industry, contributing a wide

array of fruity, floral, and sweet notes.[1] Long-chain esters, in particular, are often associated

with waxy, creamy, and subtle fruity aromas and can play a significant role in the overall profile

and longevity of a fragrance or flavor.[2]
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Dimethyl Pentadecanedioate (C₁₇H₃₂O₄) is a dicarboxylic acid ester with a relatively high

molecular weight.[3] While its close relatives, macrocyclic ketones and lactones, are well-

established as synthetic musks, the sensory properties of linear long-chain dimethyl esters are

less documented in perfumery literature.[4] This guide serves as a technical resource for

researchers and developers interested in exploring the potential of Dimethyl
Pentadecanedioate and similar long-chain esters in fragrance and flavor applications.

Physicochemical Properties of Dimethyl
Pentadecanedioate
A summary of the key physicochemical properties of Dimethyl Pentadecanedioate is

presented in Table 1. These properties are crucial for its handling, formulation, and analytical

characterization.

Property Value Source

CAS Number 36575-82-3 [3]

Molecular Formula C₁₇H₃₂O₄ [3]

Molecular Weight 300.43 g/mol [3]

Synonyms
Pentadecanedioic acid, 1,15-

dimethyl ester
[3]

Purity ≥98% [3]

Physical State
Not specified (likely a colorless

liquid or low-melting solid)

Solubility

Predicted to be poorly soluble

in water; soluble in organic

solvents and oils.

[5]

Calculated LogP 4.4037 [3]

Topological Polar Surface Area

(TPSA)
52.6 Å² [3]

Number of Rotatable Bonds 14 [3]
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Potential Roles in the Fragrance and Flavor Industry
Based on its chemical structure, Dimethyl Pentadecanedioate is unlikely to be a highly

volatile top-note ingredient.[6] Its potential applications are more likely to be in the middle and

base notes of a fragrance or as a functional ingredient.

Fixative: Due to its low volatility, DMPD could act as a fixative, slowing the evaporation of

more volatile fragrance components and extending the overall scent longevity.[7]

Modifier: It may serve as a modifier, subtly altering the perception of other fragrance notes

without imparting a strong character of its own.

Base Note Component: While its specific odor profile is not well-documented, it could

contribute to a soft, waxy, or subtly sweet base note in complex fragrance compositions.

Flavor Component: In the flavor industry, long-chain fatty acid esters have been noted to

contribute to the quality of alcoholic beverages, suggesting a potential role in providing

mouthfeel or subtle creamy and waxy notes.[2]

Experimental Protocols
To fully characterize the potential of Dimethyl Pentadecanedioate in fragrance and flavor

applications, a series of standardized experimental protocols should be followed.

Sensory Evaluation
Sensory analysis is critical for determining the odor and flavor profile of a new ingredient.[4]

Objective: To characterize the olfactory properties of Dimethyl Pentadecanedioate.

Materials:

Dimethyl Pentadecanedioate (≥98% purity)

Odorless solvent (e.g., Diethyl Phthalate)

Glass smelling strips
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Trained sensory panel (8-12 members)[5]

List of odor descriptors

Protocol:

Prepare a series of dilutions of Dimethyl Pentadecanedioate in the chosen solvent (e.g.,

10%, 1%, 0.1%).

Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

Present the smelling strips to the trained sensory panel in a well-ventilated, odor-free

environment.

Panelists individually record their perception of the odor using a standardized list of

descriptors (e.g., fruity, floral, waxy, musky, green, etc.).

A panel leader facilitates a discussion to reach a consensus on the primary and secondary

odor characteristics at different concentrations.

Objective: To characterize the taste and mouthfeel of Dimethyl Pentadecanedioate.

Materials:

Dimethyl Pentadecanedioate (food-grade purity)

Neutral carrier (e.g., sugar solution, neutral oil)

Trained sensory panel

List of flavor descriptors

Protocol:

Prepare a solution of Dimethyl Pentadecanedioate in the neutral carrier at a concentration

above its predicted recognition threshold.

Present the sample to the sensory panel.
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Panelists evaluate the sample for taste (sweet, sour, bitter, salty, umami) and mouthfeel

(e.g., waxy, creamy, fatty).

A consensus vocabulary is developed through group discussion to describe the flavor profile.

[5]

Analytical Chemistry
Analytical techniques are essential for identifying and quantifying the compound in various

matrices.

Objective: To identify and quantify Dimethyl Pentadecanedioate in a fragrance or flavor

matrix.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Appropriate GC column (e.g., non-polar or medium-polarity)

Helium or Hydrogen as carrier gas

Sample containing Dimethyl Pentadecanedioate

Internal standard

Protocol:

Sample Preparation: Dilute the sample in a suitable solvent. Add a known amount of an

internal standard.

Injection: Inject the prepared sample into the GC.

GC Separation: Use a temperature program to separate the components of the mixture. An

example program could be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min

to 280°C, and hold for 10 minutes.
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MS Detection: Operate the mass spectrometer in full scan mode for initial identification by

comparing the resulting mass spectrum with a reference library. For quantification, operate in

selected ion monitoring (SIM) mode for higher sensitivity.[5]

Quantification: Create a calibration curve using standard solutions of Dimethyl
Pentadecanedioate with the internal standard to determine its concentration in the sample.

Objective: To analyze the volatile profile of a product containing Dimethyl Pentadecanedioate.

Materials:

GC-MS with an SPME autosampler

SPME fiber (e.g., Polydimethylsiloxane - PDMS)

Headspace vials

Sample containing Dimethyl Pentadecanedioate

Protocol:

Place a known amount of the sample into a headspace vial and seal it.

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to

allow volatile compounds to equilibrate in the headspace.

Expose the SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb

the volatile compounds.

Transfer the fiber to the heated injection port of the GC for desorption and subsequent

analysis by GC-MS.[8]

Visualizations
The following diagrams illustrate the experimental workflows described above.
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Odor Profile Determination

Flavor Profile Determination

Prepare DMPD Dilutions
(10%, 1%, 0.1%) Dip Smelling Strips Present to Sensory Panel Individual Perception Recording Group Consensus Final Odor Profile

Prepare DMPD Solution
in Neutral Carrier Present to Sensory Panel Evaluate Taste and Mouthfeel Group Consensus on Vocabulary Final Flavor Profile

Click to download full resolution via product page

Caption: Workflow for the sensory evaluation of Dimethyl Pentadecanedioate.
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Caption: Analytical workflows for Dimethyl Pentadecanedioate characterization.

Conclusion
Dimethyl Pentadecanedioate represents a molecule with unexplored potential in the

fragrance and flavor industry. While direct evidence of its current use is limited, its

physicochemical properties suggest it could function effectively as a fixative, modifier, or a

subtle base note. The experimental protocols outlined in this guide provide a robust framework

for the comprehensive evaluation of its sensory and analytical characteristics. Further research,
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following these methodologies, is necessary to fully elucidate the role of Dimethyl
Pentadecanedioate and other long-chain dicarboxylic acid esters in creating innovative and

high-performing fragrance and flavor formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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